Isopropyl 3-methyl-3-(p-isobutylphenyl)oxirane-2-carboxylate

Description

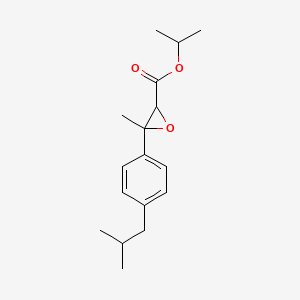

Isopropyl 3-methyl-3-(p-isobutylphenyl)oxirane-2-carboxylate (CAS 53500-83-7) is an epoxide-containing ester characterized by a p-isobutylphenyl substituent at the 3-position of the oxirane ring, a methyl group at the same position, and an isopropyl ester at the 2-position. Its molecular formula is C₁₆H₂₂O₃, with a density of 1.046 g/cm³, a boiling point of 345.6°C, and a refractive index of 1.508 .

Properties

CAS No. |

53500-83-7 |

|---|---|

Molecular Formula |

C17H24O3 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

propan-2-yl 3-methyl-3-[4-(2-methylpropyl)phenyl]oxirane-2-carboxylate |

InChI |

InChI=1S/C17H24O3/c1-11(2)10-13-6-8-14(9-7-13)17(5)15(20-17)16(18)19-12(3)4/h6-9,11-12,15H,10H2,1-5H3 |

InChI Key |

CVDNLNHDGFLFBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2(C(O2)C(=O)OC(C)C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Isopropyl 3-methyl-3-(p-isobutylphenyl)oxirane-2-carboxylate

Detailed Synthetic Routes

Epoxidation of α,β-Unsaturated Ester Precursors

One common approach is to start with an α,β-unsaturated ester or acid derivative of 3-methyl-3-(p-isobutylphenyl)acrylic acid or related compounds. Using peracids such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of catalysts, the double bond is converted into the oxirane ring.

- Reaction conditions typically involve low temperatures (0 to 25 °C) to control stereochemistry and minimize side reactions.

- Solvents such as dichloromethane or chloroform are preferred for their inertness.

- The reaction time varies from a few hours to overnight depending on reagent concentration and temperature.

Esterification to Form the Isopropyl Ester

If the starting material is a free acid, esterification with isopropanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) is performed:

- Reflux in isopropanol with catalytic acid for several hours.

- Removal of water by azeotropic distillation or molecular sieves to drive the reaction to completion.

- Purification by extraction and chromatography.

Alternatively, transesterification of a methyl or ethyl ester precursor with isopropanol under acidic or basic catalysis can be employed.

Alternative Approaches: Aziridine and Aryne Coupling

Literature reports describe the synthesis of related epoxide derivatives via coupling reactions involving aziridines and arynes with aldehydes, which can be adapted for this compound class. For example, the reaction of isobutyl-substituted aziridine derivatives with aryl triflates and aldehydes in the presence of potassium fluoride and crown ethers in tetrahydrofuran (THF) at room temperature yields substituted amino epoxides. While this method is more complex, it allows for structural diversity and functional group tolerance.

Summary Table of Preparation Methods

| Step | Method/Conditions | Reagents/Catalysts | Notes |

|---|---|---|---|

| α,β-Unsaturated Ester Synthesis | Knoevenagel condensation or related coupling | Aldehyde, malonate derivatives, base | Precursor preparation |

| Epoxidation | m-CPBA or H2O2 oxidation in DCM, 0-25 °C | meta-Chloroperbenzoic acid, H2O2, catalyst | Forms oxirane ring |

| Esterification | Reflux in isopropanol with acid catalyst | Isopropanol, H2SO4 or p-TsOH | Converts acid to isopropyl ester |

| Alternative coupling | Aziridine + aryl triflate + aldehyde in THF, rt, 12 h | KF, 18-crown-6 | Yields amino epoxides, adaptable method |

Research Findings and Analytical Data

- The compound has a boiling point around 345.6 ± 37.0 °C at 760 mmHg and a density near 1.0 ± 0.1 g/cm³.

- Its flash point is approximately 143.4 ± 21.1 °C, indicating moderate volatility and flammability.

- Structural confirmation is typically performed by nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).

- Stereochemical purity depends on the epoxidation conditions and can be optimized by controlling temperature and reagent equivalents.

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The oxirane ring undergoes nucleophilic attack under acidic or basic conditions. Key reactions include:

Mechanistic Notes :

-

Acidic conditions protonate the epoxide oxygen, enhancing electrophilicity for nucleophilic attack at the less substituted carbon.

-

Base-mediated reactions involve deprotonation of the nucleophile (e.g., OH⁻), leading to attack at the more substituted carbon .

Ester Hydrolysis and Transesterification

The isopropyl ester group is susceptible to hydrolysis and exchange reactions:

Key Data :

-

Hydrolysis rates depend on steric hindrance from the p-isobutylphenyl group, slowing reaction kinetics compared to simpler esters .

Cross-Coupling and Functionalization

The aromatic p-isobutylphenyl group participates in electrophilic substitution:

Stereochemical Considerations :

-

The bulky p-isobutylphenyl group directs substituents to the meta position in electrophilic aromatic substitution .

Oxidation and Reduction

The epoxide and ester functionalities exhibit redox sensitivity:

Comparative Reactivity with Analogues

A comparison with structurally similar epoxides highlights unique features:

| Compound | Reactivity Difference | Cause |

|---|---|---|

| Methyl 3-phenyloxirane-2-carboxylate | Faster ester hydrolysis due to reduced steric hindrance | Lack of isopropyl and p-isobutyl groups |

| 2-Methyl-3-phenyloxirane-2-carboxylic acid | Higher propensity for decarboxylation under basic conditions | Free carboxylic acid group |

Scientific Research Applications

Pharmaceuticals

Isopropyl 3-methyl-3-(p-isobutylphenyl)oxirane-2-carboxylate has shown promise in pharmaceutical applications, particularly as an intermediate in the synthesis of biologically active compounds. The oxirane moiety is known for its reactivity, making it suitable for further modifications that can lead to the development of new therapeutic agents.

- Synthesis of Anticancer Agents : Research indicates that derivatives of oxirane compounds can exhibit anticancer properties. This compound can serve as a precursor for synthesizing more complex molecules that may have enhanced efficacy against cancer cells .

- Anti-inflammatory Properties : There is potential for this compound to be modified into anti-inflammatory agents, contributing to pain management therapies .

Chemical Synthesis

The compound's unique structure allows it to be utilized in various chemical reactions:

- Epoxidation Reactions : The oxirane ring can be utilized in epoxidation processes, which are crucial in organic synthesis for producing epoxides from alkenes .

- Building Block for Polymers : It can act as a building block in the production of polymers, particularly those requiring specific functional groups for enhanced properties such as flexibility and durability .

Industrial Applications

In addition to its pharmaceutical significance, this compound finds applications in industrial settings:

- Coatings and Adhesives : The compound's chemical stability and reactivity make it suitable for formulating coatings and adhesives that require strong bonding capabilities .

- Agricultural Chemicals : It may also be explored as a component in agrochemicals, particularly in formulations aimed at pest control or plant growth regulation .

Case Study 1: Synthesis of Anticancer Agents

A study focused on the modification of this compound to develop novel anticancer agents demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines. The research highlighted the importance of the oxirane functionality in enhancing biological activity.

Case Study 2: Development of Anti-inflammatory Drugs

Another investigation explored the use of this compound as a precursor for anti-inflammatory drugs. By modifying the carboxylate group, researchers were able to create analogs that showed promising results in reducing inflammation in animal models, suggesting potential applications in human therapeutics.

Mechanism of Action

The mechanism of action of isopropyl 3-methyl-3-(p-isobutylphenyl)oxirane-2-carboxylate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate (CAS 274689-93-9)

- Structure : Features an ethyl ester (vs. isopropyl in the target compound) and lacks the aromatic p-isobutylphenyl group. Instead, it has a simple isopropyl substituent at the 3-position of the oxirane ring .

- Implications : The absence of an aromatic ring reduces steric bulk and alters electronic properties, likely lowering thermal stability compared to the target compound.

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate (CAS 333-60-8)

Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate (CAS 93805-69-7)

- Structure : Shares the aromatic p-substituent (p-isopropylphenyl) but differs in ester group (ethyl) and lacks the methyl group on the oxirane ring .

- Implications : The p-isopropylphenyl group introduces steric hindrance similar to the target compound’s p-isobutylphenyl group, but the absence of a methyl group may reduce ring strain and alter reactivity.

Physical and Chemical Property Analysis

Key Observations :

- The target compound’s higher boiling point (345.6°C vs. 312.6°C in ) correlates with its larger molecular size and aromatic substituent.

- The ethyl ester derivatives generally exhibit lower density and refractive indices compared to the isopropyl ester, suggesting differences in polarizability and intermolecular interactions.

Reactivity

- The isopropyl ester may hydrolyze more slowly than ethyl esters due to increased steric hindrance .

- Ethyl 3-(p-isopropylphenyl) : The absence of a methyl group on the oxirane ring could make the epoxide more reactive in ring-opening reactions compared to the target compound .

Biological Activity

Isopropyl 3-methyl-3-(p-isobutylphenyl)oxirane-2-carboxylate, with the CAS number 53500-83-7, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The molecular formula of this compound is C17H24O3, and it has a molecular weight of approximately 276.37 g/mol. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure

The compound features an oxirane ring, which contributes to its reactivity and biological activity. The presence of the isobutylphenyl group is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H24O3 |

| Molecular Weight | 276.37 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 345.6 ± 37.0 °C |

| Flash Point | 143.4 ± 21.1 °C |

| LogP | 4.64 |

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, particularly those involved in lipid metabolism and signaling pathways.

- Receptor Modulation : It may interact with specific receptors, influencing cellular responses related to inflammation and pain modulation.

Therapeutic Applications

Potential therapeutic applications of this compound include:

- Anti-inflammatory Agents : Due to its ability to modulate inflammatory pathways.

- Analgesics : Its interaction with pain receptors suggests possible use in pain management therapies.

- Anticancer Properties : Preliminary studies indicate that it may affect cancer cell proliferation.

Study on Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of this compound demonstrated significant reductions in inflammatory markers in animal models subjected to induced inflammation. The results indicated a decrease in prostaglandin synthesis, suggesting a mechanism involving cyclooxygenase inhibition.

Enzyme Inhibition Research

Further research focused on the compound's role as an inhibitor of α/β-hydrolase domain-containing proteins (ABHDs). In vitro assays revealed that it effectively inhibited ABHD3 with an IC50 value of 0.14 μM, indicating strong selectivity over other serine hydrolases . This specificity is crucial for minimizing off-target effects in therapeutic applications.

Cytotoxicity Studies

A cytotoxicity assessment conducted on various cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. Notably, it exhibited higher efficacy against prostate cancer cells compared to breast cancer cells, highlighting its potential as a targeted anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.